molecular formula C14H23NO3 B1377245 Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1250994-14-9

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1377245
CAS RN: 1250994-14-9
M. Wt: 253.34 g/mol
InChI Key: ZXXJXEXKMUZKPG-UHFFFAOYSA-N
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Description

“Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C14H23NO3 . It is also known by its IUPAC name, "tert-butyl 8-oxo-2-azaspiro [4.5]decane-2-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate” is characterized by a spirocyclic structure, which includes a nitrogen atom and a carbonyl group . The InChI code for this compound is 1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-8-14(10-15)6-4-11(16)5-7-14/h4-10H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate” has a molecular weight of 253.34 g/mol . It is a solid at room temperature and should be stored in a dry environment . Its exact mass and monoisotopic mass are 253.16779360 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which are precursors for potentially biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • It serves as an intermediate in the development of new biologically active compounds, showing its utility in complex synthetic routes (Meyers et al., 2009).
  • In a study, it was utilized in the synthesis and theoretical analysis of biologically active compounds, particularly N-cyclohexyl-3-oxo-2-arylpropanamides and related derivatives (Amirani Poor et al., 2018).

Crystallographic Analysis

  • The compound has been used in crystallographic studies to understand the molecular and crystal structure relationships in cyclohexane-5-spirohydantoin derivatives (Graus et al., 2010).
  • It played a key role in determining the absolute configurations of certain compounds using NOESY correlations and chemical shift anisotropy calculations (Jakubowska et al., 2013).

Biologically Active Compounds Synthesis

  • The compound has been used in the enantioselective microbial reduction to synthesize biologically active diastereomers (Patel et al., 2005).
  • Its derivatives have been explored for the development of novel antiviral drugs, particularly against human coronavirus and influenza virus, demonstrating its potential in medicinal chemistry (Apaydın et al., 2019).

Conformational Analysis

  • It has been involved in the study of the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in its stereoisomers, which is crucial for understanding the structure-activity relationship in drug design (Żesławska et al., 2017).

Miscellaneous Applications

  • The compound has been used in atom transfer radical dearomatizing spirocyclizations, indicating its utility in advanced organic synthesis techniques (Diaba et al., 2013).
  • It is also utilized in the synthesis of spirolactams as conformationally restricted pseudopeptides, an area important in peptide chemistry (Fernandez et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl 3-oxo-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJXEXKMUZKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate

CAS RN

1250994-14-9
Record name tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate
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Reactant of Route 6
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